

Application Note: Mass Spectrometry

Fragmentation Analysis of Cyclo(D-Ala-Val)

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Compound of Interest

Compound Name: Cyclo(D-Ala-Val)

Cat. No.: B176469

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Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic organic compounds that exhibit a wide range of biological activities, making them promising candidates in drug discovery and development. Understanding the structure of these molecules is crucial for elucidating their function and mechanism of action. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, is a powerful analytical technique for the structural characterization of CDPs. This application note provides a detailed protocol and fragmentation analysis of **Cyclo(D-Ala-Val)**, a cyclic dipeptide composed of D-alanine and valine residues. The molecular weight of **Cyclo(D-Ala-Val)** is 170.21 g/mol .

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of protonated cyclic dipeptides in the gas phase, typically generated by electrospray ionization (ESI), follows characteristic pathways. Based on studies of similar aliphatic cyclic dipeptides such as cyclo(Ala-Ala) and cyclo(Val-Val), the fragmentation of the protonated molecule of **Cyclo(D-Ala-Val)** ($[M+H]^+$) is expected to proceed through two primary neutral loss pathways:

- **Loss of Carbon Monoxide (CO):** A common fragmentation route for cyclic peptides is the cleavage of a peptide bond followed by the loss of a CO molecule (28 Da).

- Loss of Formamide (HCONH₂): Another characteristic fragmentation involves the loss of a formamide molecule (45 Da).

The predicted quantitative data for the major fragment ions of **Cyclo(D-Ala-Val)** are summarized in the table below.

Precursor Ion (m/z)	Predicted Fragment Ion	Predicted Fragment Ion (m/z)	Neutral Loss
171.11	[M+H] ⁺	171.11	-
171.11	[M+H-CO] ⁺	143.11	28.00
171.11	[M+H-HCONH ₂] ⁺	126.10	45.01

Experimental Protocols

This section details the methodology for the mass spectrometry analysis of **Cyclo(D-Ala-Val)**.

Sample Preparation

- Stock Solution Preparation: Accurately weigh approximately 1 mg of **Cyclo(D-Ala-Val)** and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
- Working Solution Preparation: Dilute the stock solution with an appropriate solvent mixture, typically 50:50 (v/v) acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation of the analyte.
- Sample Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities (e.g., a Q-TOF or Orbitrap instrument) is recommended for this analysis.

ESI-MS Parameters:

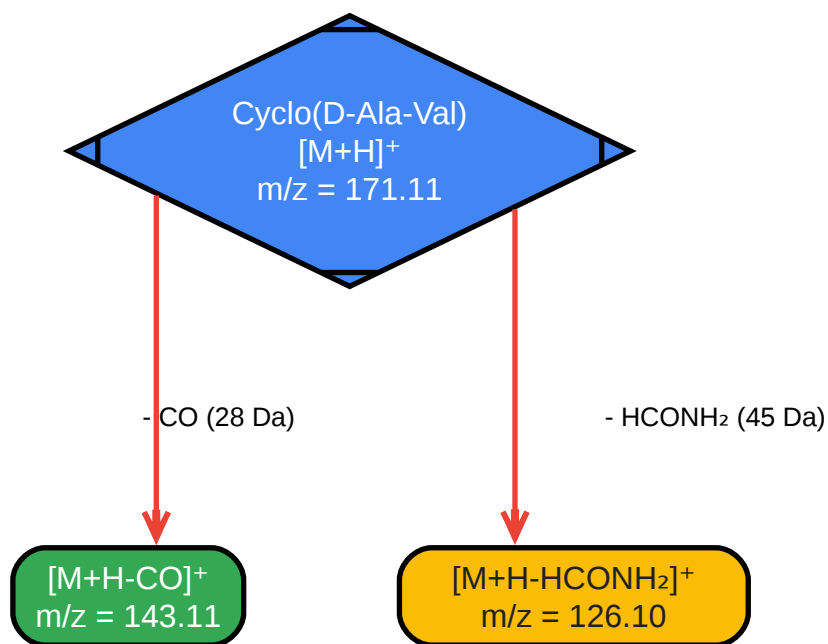
- Ionization Mode: Positive
- Capillary Voltage: 3.5 - 4.5 kV
- Cone Voltage: 20 - 40 V
- Source Temperature: 100 - 150 °C
- Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr
- Desolvation Temperature: 300 - 400 °C
- Mass Range (Full Scan): m/z 50 - 500

ESI-MS/MS Parameters:

- Precursor Ion Selection: Isolate the protonated molecule of **Cyclo(D-Ala-Val)** at m/z 171.11.
- Collision Gas: Argon
- Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to induce fragmentation and obtain a comprehensive fragmentation spectrum.
- Mass Range (Product Ion Scan): m/z 50 - 200

Visualizations

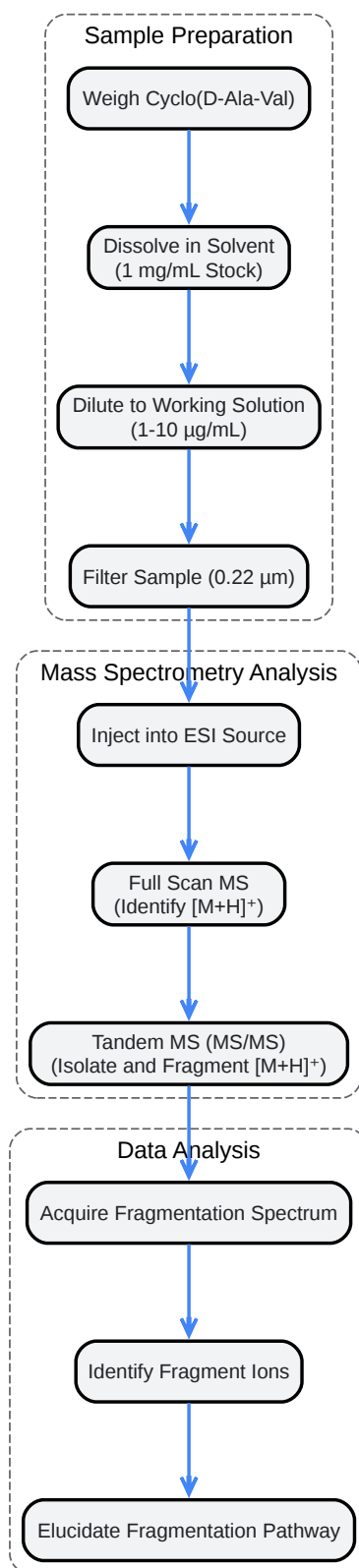
Fragmentation Pathway of Cyclo(D-Ala-Val)



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Caption: Predicted fragmentation pathway of protonated **Cyclo(D-Ala-Val)**.

Experimental Workflow for MS Analysis



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Caption: Experimental workflow for the MS analysis of **Cyclo(D-Ala-Val)**.

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